2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride
Description
2-(3,5-Dibromopyridin-4-yl)ethanamine dihydrochloride is a halogenated pyridine derivative with the molecular formula C₇H₈Br₂N₂·2HCl. Its structure features a pyridine ring substituted with bromine atoms at the 3- and 5-positions, an ethanamine side chain at the 4-position, and a dihydrochloride salt form. This compound is primarily used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
2-(3,5-dibromopyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBYAGFXSIJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCN)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride typically involves the bromination of 4-aminopyridine followed by the introduction of the ethanamine group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethanamine group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenated Pyridine Derivatives
(a) 5E: (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride
- Structure : Differs in pyridine substitution (3,6-dibromo vs. 3,5-dibromo) and includes a 3,5-difluorophenyl group.
- Molecular Weight : 393.29 g/mol (vs. ~356.87 g/mol for the target compound).
- Application : Used in asymmetric synthesis for chiral intermediates .
(b) Betahistine Dihydrochloride
- Structure : N-Methyl-2-(pyridin-2-yl)ethanamine dihydrochloride. Contains a pyridin-2-yl group instead of 3,5-dibromopyridin-4-yl and a methylated amine.
- Pharmacology : A histamine H₁ receptor agonist used to treat Ménière’s disease. The absence of bromine reduces its halogen-mediated steric effects .
Benzimidazole-Based Ethanamine Derivatives
(a) 2-(4,5-Dimethyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
- Structure : Replaces the pyridine ring with a benzimidazole core.
- Molecular Weight : 225.72 g/mol (smaller due to lack of bromine).
- Application: Potential use in antiviral or enzyme inhibition studies .
(b) 2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
Psychoactive NBOMe Compounds
- Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe.
- Structure : Substituted phenethylamine derivatives with a methoxybenzyl group (e.g., 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine).
- Pharmacology: Potent 5-HT₂A receptor agonists with hallucinogenic effects. The absence of a pyridine ring and presence of methoxy groups distinguish them from the target compound .
Comparative Data Table
Biological Activity
2-(3,5-Dibromopyridin-4-yl)ethanamine; dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a dibromopyridine moiety which is known for its reactivity and ability to interact with biological targets. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Properties
Research indicates that 2-(3,5-Dibromopyridin-4-yl)ethanamine; dihydrochloride exhibits antimicrobial activity against various bacterial strains. A study showed that at concentrations of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of the compound on several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types.
The biological activity of 2-(3,5-Dibromopyridin-4-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit key metabolic pathways in bacteria and cancer cells:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in nucleic acid synthesis, disrupting cellular replication processes.
- Receptor Modulation: It can bind to specific receptors on cell membranes, altering signaling pathways that control cell growth and apoptosis.
Research Findings
Recent studies have expanded our understanding of this compound's biological profile:
- Antimicrobial Testing: A series of tests conducted on various microbial strains confirmed its broad-spectrum activity.
- Cytotoxicity Assays: Evaluations using MTT assays showed significant cytotoxic effects against cancer cells.
- Mechanistic Studies: Further investigations into its mechanism revealed that it may disrupt mitochondrial function in cancer cells, leading to increased oxidative stress.
Q & A
Q. What are the common synthetic routes for 2-(3,5-Dibromopyridin-4-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?
Answer: Synthesis typically involves bromination of a pyridine precursor followed by amination. For example, analogous compounds like 2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine hydrochloride are synthesized via nucleophilic substitution using halogenated pyridines and ethylenediamine derivatives under basic conditions . Optimization includes:
- Catalysts: Use of triethylamine or other bases to enhance reaction efficiency.
- Solvents: Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction control.
- Temperature: Reactions are often conducted at room temperature to minimize side products.
- Scale-up: Continuous flow reactors may improve yield and purity in industrial settings .
Q. How is the compound characterized for purity and structural integrity in academic research?
Answer: Standard analytical methods include:
- NMR Spectroscopy: Confirms substitution patterns (e.g., bromine positions on the pyridine ring).
- HPLC/MS: Determines purity and identifies impurities (e.g., residual solvents or byproducts).
- X-ray Crystallography: Validates molecular structure, particularly for novel derivatives .
For dihydrochloride salts, elemental analysis (Cl content) and titration ensure stoichiometric accuracy.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Standardized Assays: Use validated protocols (e.g., consistent cell lines or enzyme concentrations).
- Structural Confirmation: Verify compound identity via LC-MS and NMR, as minor impurities can skew results.
- Comparative Studies: Benchmark against structurally similar compounds like (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride, which shares a pyridine-ethylamine backbone but differs in substituents .
- Mechanistic Profiling: Employ binding assays (e.g., SPR or ITC) to quantify target interactions .
Q. What strategies are effective in optimizing the compound’s solubility and stability for in vivo studies?
Answer:
- Salt Formulation: The dihydrochloride form enhances aqueous solubility compared to free bases.
- Co-solvents: Use DMSO or ethanol for stock solutions, diluted in buffered saline for dosing .
- Lyophilization: Improves long-term stability by removing water, critical for hygroscopic salts.
- pH Adjustment: Maintain physiological pH (7.4) to prevent precipitation in biological matrices .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies with this compound?
Answer:
- Core Modifications: Vary bromine positions or ethylamine chain length to assess impact on target binding.
- Bioisosteric Replacement: Substitute bromine with fluorine or methyl groups to probe electronic effects.
- Pharmacokinetic Parameters: Measure logP and plasma protein binding to correlate structural changes with bioavailability.
- In Silico Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with receptors like GPCRs or kinases .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses of this compound?
Answer:
- Intermediate Purification: Column chromatography or recrystallization after each step reduces cumulative impurities.
- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) may improve bromination efficiency.
- Reaction Monitoring: Real-time techniques like FTIR or inline HPLC detect side reactions early .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors.
- Storage: Keep in airtight containers with desiccants to prevent hydrolysis of the dihydrochloride salt .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?
Answer:
- Dose-Response Curves: Ensure linearity across tested concentrations (e.g., 1–100 µM).
- Control Experiments: Include reference compounds (e.g., cisplatin for apoptosis studies) to validate assay sensitivity.
- Mechanistic Follow-Up: Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) to distinguish necrotic vs. programmed cell death .
Q. What statistical methods are recommended for analyzing pharmacological data from animal models?
Answer:
- ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s test).
- Kaplan-Meier Survival Analysis: For longitudinal studies (e.g., tumor growth inhibition).
- Pharmacokinetic Modeling: Non-compartmental analysis (NCA) to calculate AUC and half-life .
Advanced Applications
Q. How can this compound be utilized in developing fluorescent probes for biological imaging?
Answer:
- Derivatization: Attach fluorophores (e.g., FITC or Cy5) to the ethylamine group via NHS ester coupling.
- Targeting Moieties: Conjugate with peptides or antibodies for site-specific imaging.
- Validation: Use confocal microscopy to confirm cellular localization .
Q. What role does this compound play in fragment-based drug discovery (FBDD)?
Answer:
- Library Screening: As a pyridine-containing fragment, it serves as a starting point for lead optimization.
- Surface Plasmon Resonance (SPR): Measures binding affinity to target proteins (KD values).
- Click Chemistry: Incorporates into larger scaffolds via azide-alkyne cycloaddition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
